molecular formula C20H25NO4S2 B2402784 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034349-29-4

3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2402784
CAS No.: 2034349-29-4
M. Wt: 407.54
InChI Key: JJHVFOXRPYFJQR-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic synthesis protocols. It can be synthesized through a series of reactions involving:

  • Starting Materials: : Key starting materials might include 4-(methylsulfonyl)benzaldehyde, 4-(thiophen-2-yl)tetrahydro-2H-pyran, and appropriate amines or amide coupling agents.

  • Key Reactions

    • Condensation reactions: : Formation of the phenyl sulfonyl group.

    • Cyclization and substitution reactions: : Formation of the tetrahydropyran and thiophene moieties.

    • Amidation reactions: : Coupling reactions to form the amide bond under mild conditions.

  • Catalysts and Reagents: : Utilization of catalysts like palladium for coupling reactions and reagents such as SOCl2 or oxalyl chloride for activation.

Industrial Production Methods

While the detailed industrial production methods can vary, the key principles involve scaling up the aforementioned synthetic routes using optimized reaction conditions for higher yield and purity. Typically, batch reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation reactions particularly at the sulfide moiety, converting to sulfoxide or sulfone.

  • Reduction: : Reduction reactions may target the aromatic and heterocyclic rings, potentially affecting the functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or heterocycles.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. It’s particularly valuable in developing new materials and catalysts.

Biology

In biological research, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide might be studied for its potential interaction with biological macromolecules, impacting enzyme activity or cell signaling pathways.

Medicine

Medically, this compound could be investigated for its therapeutic potential, especially concerning its interaction with specific proteins or receptors.

Industry

Industrially, it may be used in developing new materials or chemicals with unique properties, given its diverse functional groups and structural complexity.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These may include:

  • Enzymes: : Potential inhibition or activation of enzymes due to the compound’s structure.

  • Receptors: : Binding to cellular receptors and influencing cell signaling pathways.

  • Cellular Pathways: : Affecting various cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide stands out due to its combination of a sulfonyl group with heterocyclic pyran and thiophene units, providing a distinct electronic and steric environment.

Similar Compounds

  • 3-(4-(Methylsulfonyl)phenyl)-N-phenylpropanamide: : Lacks the tetrahydropyran and thiophene units.

  • N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide: : Contains the thiophene and pyran but lacks the methylsulfonyl phenyl group.

This uniqueness makes it a subject of interest for researchers exploring new chemical and biological properties. Intrigued yet?

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-27(23,24)17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-25-13-11-20)18-3-2-14-26-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVFOXRPYFJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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